molecular formula C10H8F3NO2 B14822208 5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde

5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B14822208
M. Wt: 231.17 g/mol
InChI Key: ZOKAYTGAQOHDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde typically involves the reaction of 4-(trifluoromethyl)nicotinaldehyde with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-6(5-15)3-14-4-8(9)16-7-1-2-7/h3-5,7H,1-2H2

InChI Key

ZOKAYTGAQOHDCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.